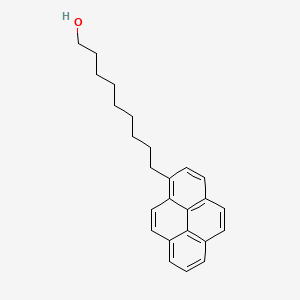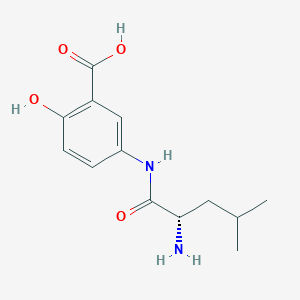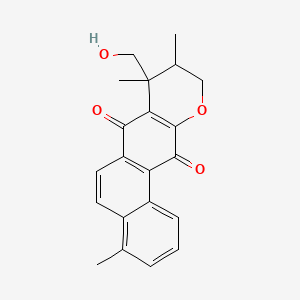
Triphenylsulfonium
Vue d'ensemble
Description
Triphenylsulfonium is an organic cation and a sulfonium compound.
Applications De Recherche Scientifique
1. Analytical Chemistry and Environmental Science
- Selective Enrichment of Perfluoroalkyl Sulfonates : TPS chloride has been used as a bifunctional agent for the selective enrichment of perfluoroalkyl sulfonates. This process is facilitated by triphenylsulfonium perfluorosulfonic acid precipitation and direct detection by MALDI-TOF-MS (Cao et al., 2011).
2. Materials Science and Polymer Chemistry
- Optoelectronic Characteristics in Polymer Light Emitting Devices : The addition of this compound salts in the emitting layer of polymer light-emitting diodes (PLEDs) improves charge injection and transport due to ionic effects and π-conjugation in the phenyl rings of the cation. The anion size of TPS salts also affects the performance of PLEDs (Georgiadou et al., 2013).
- Photoacid Generators for Photolithography : TPS is used in the synthesis of photoacid generators like this compound tosylate, which are crucial in the field of photolithography (L. Jianguo, 2006).
- Electron Beam-Induced Reactions : TPS methanesulfonate shows unique reactions under electron beam irradiation, forming new benzene-substituted sulfonium salts. This reaction is distinct from photolysis or electron beam irradiation in a solution, indicating unique properties in the crystalline state (MoonSeongyun et al., 2001).
3. Environmental-Friendly Applications
- Developing Eco-Friendly Photoacid Generators : New TPS photoacid generators with semifluorinated sulfonate anions have been developed, offering a solution to environmental issues caused by perfluorooctyl sulfonate. These TPS salts show excellent thermal stability and good solubility, making them attractive for high-resolution photoresist applications while being environmentally friendly (Yi et al., 2009).
4. Polymer Science and Electronics
- All-Organic Sulfonium Salts in PLEDs : All-organic TPS salts have been used as cathode interfacial layers in PLEDs, enhancing electron injection and electroluminescence efficiency. This application demonstrates the potential of TPS salts in modifying the electronic properties of polymers for advanced electronic devices (Georgiadou et al., 2013).
5. Synthesis and Chemistry
- Sulfonium-Based Organic Agents for Aluminophosphate Synthesis : Sulfur-centered phenyl and other sulfoniums like this compound have been explored as organic structure-directing agents in the synthesis of crystalline microporous aluminophosphates, showing potential in materials synthesis (Lee et al., 2019).
Propriétés
Numéro CAS |
18393-55-0 |
|---|---|
Formule moléculaire |
C18H15S+ |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
triphenylsulfanium |
InChI |
InChI=1S/C18H15S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1 |
Clé InChI |
WLOQLWBIJZDHET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
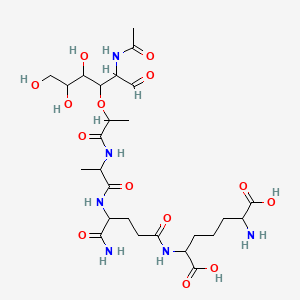
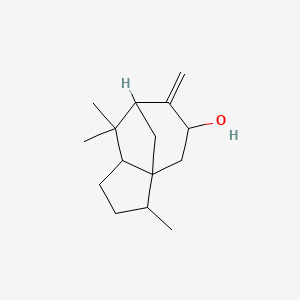
![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)
